molecular formula C17H20N2O B12997664 1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B12997664
M. Wt: 268.35 g/mol
InChI Key: KJEADNJROYXOEH-UHFFFAOYSA-N
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Description

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one is an organic compound with a complex structure that includes a pyridine ring substituted with a benzyl(methyl)amino group and a propanone moiety

Preparation Methods

The synthesis of 1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.

    Substitution with Benzyl(methyl)amino Group: The benzyl(methyl)amino group is introduced through nucleophilic substitution reactions, often using benzyl chloride and methylamine as reagents.

    Attachment of the Propanone Moiety:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl(methyl)amino group can form hydrogen bonds and hydrophobic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

1-(6-(Benzyl(methyl)amino)-4-methylpyridin-3-yl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyridine ring and benzyl(methyl)amino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[6-[benzyl(methyl)amino]-4-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C17H20N2O/c1-4-16(20)15-11-18-17(10-13(15)2)19(3)12-14-8-6-5-7-9-14/h5-11H,4,12H2,1-3H3

InChI Key

KJEADNJROYXOEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N(C)CC2=CC=CC=C2

Origin of Product

United States

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